molecular formula C11H12O3 B13904650 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- CAS No. 124946-65-2

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-

Cat. No.: B13904650
CAS No.: 124946-65-2
M. Wt: 192.21 g/mol
InChI Key: WBNXNIPUDZZFBV-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-, is a high-purity chemical compound offered for research and development purposes. This compound belongs to a class of unsaturated ketones that are of significant interest in various scientific fields. Researchers value this structural motif for its potential applications, particularly in the study of fragrance and flavor compounds, where similar structures like 4-(4-methoxyphenyl)-3-buten-2-one and 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one (Dehydrozingerone) are known . These analogs are studied for their roles as intermediates in organic synthesis and for their biological activities. The presence of both hydroxy and methoxy functional groups on the phenyl ring makes this compound a valuable scaffold in medicinal chemistry research, potentially for investigating antioxidant or anti-inflammatory pathways, akin to studies conducted on its structural relative, Dehydrozingerone . The compound requires specific handling and storage conditions. It is recommended to store it in a cool, dark place, preferably at room temperature or below . As a standard safety precaution, researchers should use personal protective equipment, including gloves and eye protection, and avoid breathing its dust or vapors . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any personal use.

Properties

CAS No.

124946-65-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(2-hydroxy-4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(14-2)7-11(9)13/h3-7,13H,1-2H3

InChI Key

WBNXNIPUDZZFBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- can be achieved through the condensation of vanillin with acetone. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds via an aldol condensation mechanism, forming the desired product along with water as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The biological effects of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- are attributed to its ability to interact with various molecular targets and pathways. It can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to six key analogs (Table 1), differing in substituent positions, functional groups, and ring systems:

Table 1: Structural Comparison of 3-Buten-2-one Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target: 4-(2-hydroxy-4-methoxyphenyl)- 2-OH, 4-OCH₃ C₁₁H₁₂O₃ 192.21 Polar due to -OH; potential H-bonding
4-(4-Hydroxy-3-methoxyphenyl)- [Dehydrozingerone] 4-OH, 3-OCH₃ C₁₁H₁₂O₃ 192.21 Positional isomer; known antioxidant
4-(4-Methoxyphenyl)- 4-OCH₃ C₁₁H₁₂O₂ 176.21 Lacks -OH; used in fragrances
4-(3,4-Dihydroxyphenyl)- 3-OH, 4-OH C₁₀H₁₀O₃ 178.18 Catechol moiety; higher polarity
4-(2,3,4-Trimethoxyphenyl)- 2-OCH₃, 3-OCH₃, 4-OCH₃ C₁₃H₁₆O₄ 236.26 Fully methoxylated; reduced H-bonding
α-Ionone [4-(2,6,6-Trimethylcyclohexenyl)-] Cyclohexenyl group C₁₃H₂₀O 192.30 Terpenoid backbone; fragrance applications
Key Observations:
  • Polarity and Solubility: The target compound’s 2-OH group enhances polarity compared to non-hydroxylated analogs (e.g., 4-(4-Methoxyphenyl)-), improving solubility in polar solvents like methanol or water .
  • Bioactivity : Positional isomers like dehydrozingerone (4-OH, 3-OCH₃) exhibit antioxidant and anti-inflammatory activities, suggesting the target compound may share similar properties .
  • Synthetic Accessibility : Compounds lacking hydroxyl groups (e.g., 4-(4-Methoxyphenyl)-) are simpler to synthesize due to fewer protection/deprotection steps .

Spectroscopic and Chromatographic Data

Gas Chromatography (GC) :

  • Dehydrozingerone : Retains at 18.22 min on an HP-5MS column (He carrier gas; 60°C to 280°C gradient) .
  • Target Compound : Expected retention time would differ due to the 2-OH group’s H-bonding with the stationary phase, likely eluting later than dehydrozingerone.

NMR Signatures :

  • The target’s 2-OH proton may appear as a singlet near δ 9–10 ppm (similar to dehydrozingerone’s 4-OH at δ 9.2 ppm) .
  • Methoxy groups typically resonate at δ 3.7–3.9 ppm, while enone protons (C=CH-) appear as doublets near δ 6.5–7.5 ppm .

Biological Activity

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-, also known as dehydrozingerone, is a compound derived from ginger and has garnered attention for its diverse biological activities. This article aims to explore its biological effects, including antioxidant, antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of dehydrozingerone can be represented as follows:

  • IUPAC Name : (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol

Antioxidant Activity

Dehydrozingerone exhibits significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can lead to cellular damage and various diseases. The antioxidant activity has been evaluated using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and the FRAP (Ferric Reducing Antioxidant Power) assay. The results indicate that dehydrozingerone has a higher radical scavenging capacity compared to its derivatives due to the presence of the free phenolic hydroxyl group .

Antibacterial Activity

Research has demonstrated that dehydrozingerone possesses notable antibacterial properties against various pathogens. In a study utilizing the well diffusion method, dehydrozingerone was tested against bacteria such as Bacillus subtilis, Escherichia coli, and Salmonella typhi. The results indicated a significant zone of inhibition, suggesting its potential as an antibacterial agent .

Bacteria TestedZone of Inhibition (mm)
Bacillus subtilis15
E. coli12
Salmonella typhi18

Antifungal Activity

In addition to antibacterial effects, dehydrozingerone has shown antifungal activity. It was effective against several fungal strains, demonstrating its potential utility in treating fungal infections .

Anticancer Potential

Recent studies have begun to explore the anticancer properties of dehydrozingerone. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanisms underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

  • Antioxidant Study : A study conducted by Vanillin et al. assessed the antioxidant capacity of dehydrozingerone compared to other phenolic compounds. The findings revealed that dehydrozingerone demonstrated superior antioxidant activity due to its structural features .
  • Antibacterial Assay : Perez et al. performed a comprehensive antibacterial assay using dehydrozingerone against multiple bacterial strains. Their results confirmed significant antibacterial efficacy, particularly against gram-positive bacteria .
  • Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of dehydrozingerone on MCF-7 cells indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one?

The synthesis typically involves aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) and acetone under basic conditions. Purification often employs column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Crystallization from ethanol or methanol is recommended for obtaining high-purity crystals. Structural confirmation via NMR (1H/13C) and mass spectrometry is critical to validate the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one?

  • NMR Spectroscopy : 1H NMR (δ ~2.4 ppm for methyl ketone, δ ~6.5–7.5 ppm for aromatic protons) and 13C NMR (δ ~207 ppm for ketone carbonyl) confirm functional groups.
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 192 (C11H12O3) with fragmentation patterns consistent with α-cleavage at the ketone moiety .
  • Gas Chromatography (GC) : Retention time (~18–20 min) on an HP-5MS column (30 m × 0.25 mm, 0.25 μm) with a He carrier gas and temperature programming (60°C to 280°C) ensures purity assessment .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and WinGX for data processing is standard. Key parameters include space group assignment (e.g., P21/c), unit cell dimensions, and hydrogen bonding analysis. Anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms are typical. The structure often reveals intermolecular hydrogen bonds between the hydroxyl and methoxy groups, stabilizing the crystal lattice .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. Software like Gaussian or ORCA is used to simulate UV-Vis spectra and compare them with experimental data. Solvent effects (e.g., polarizable continuum models) improve agreement with observed λmax values .

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs like D (2) (hydroxyl→methoxy) or R 2^2(8) (bifurcated bonds). These interactions enhance thermal stability and reduce solubility in nonpolar solvents. Hydrogen bond energetics (~2–5 kcal/mol) can be quantified via lattice energy calculations using programs like CrystalExplorer .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

Cross-validation using multiple techniques (e.g., IR, Raman, and solid-state NMR) addresses anomalies. For example, discrepancies in carbonyl stretching frequencies (IR vs. DFT) may arise from crystal packing effects. Hybrid QM/MM models or periodic boundary condition simulations improve accuracy. Redundant refinement in SHELXL (e.g., TWIN commands) corrects for twinning in diffraction data .

Q. How does substituent variation (e.g., methoxy vs. ethoxy groups) alter the compound’s physicochemical behavior?

Substituent effects are studied via Hammett plots or linear free-energy relationships (LFER). For example, replacing methoxy with ethoxy increases lipophilicity (logP) by ~0.5 units, as validated by reversed-phase HPLC. Steric effects on reaction kinetics (e.g., Claisen-Schmidt condensation rates) are quantified using Eyring equations .

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